(S)-2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-6(10)9(13)12(3)7(2)8-11-4-5-14-8/h4-7H,10H2,1-3H3/t6-,7?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBHAQABXHFTI-PKPIPKONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C(C)C1=NC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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α-Haloketone Preparation : 2-Bromo-1-(thiazol-2-yl)ethan-1-one is synthesized by bromination of 1-(thiazol-2-yl)ethan-1-one using HBr/AcOH.
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Thioamide Substrate : Thiourea or substituted thioamides react with the α-haloketone in ethanol/water (1:1) at reflux (80°C, 4–6 h).
Example :
Reductive Amination for N-Methyl Group Incorporation
N-Methylation is achieved via reductive amination using formaldehyde and sodium borohydride.
Procedure
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Imine Formation : 2-Amino-N-(1-thiazol-2-yl-ethyl)-propionamide reacts with formaldehyde (1.2 equiv) in methanol (25°C, 2 h).
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Reduction : Sodium borohydride (2 equiv) is added at 0°C, stirred for 4 h.
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Isolation : Crude product purified via silica gel chromatography (EtOAc/hexane, 3:1).
Suzuki-Miyaura Coupling for Functionalization (Optional)
For derivatives requiring aryl/heteroaryl groups, cross-coupling reactions are employed.
Protocol
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Stereochemical Purity : Asymmetric catalysis outperforms kinetic resolution in yield but requires expensive ligands.
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Byproducts : Over-alkylation during N-methylation is mitigated using controlled formaldehyde stoichiometry.
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Solvent Systems : Ethanol/water mixtures improve Hantzsch reaction homogeneity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazoles.
Scientific Research Applications
(S)-2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and metabolic pathways.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which facilitate binding to active sites. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, three structurally analogous compounds are compared below.
Table 1: Structural and Molecular Comparison
* Exact molecular formula for the benzyl-pyrrolidine analog is unavailable in the provided evidence.
Key Comparative Insights:
Thiazole vs. Piperidine vs. The piperidine analog (C₁₀H₁₉N₃O₂) replaces thiazole with a saturated 6-membered ring, enhancing conformational flexibility and basicity, which may improve solubility in physiological conditions.
N-Substituent Effects :
- The target compound’s N-methyl group minimizes steric hindrance compared to the N-ethyl in the benzyl-pyrrolidine analog, which may alter binding pocket interactions.
Research Implications:
- Thiazole-containing analogs are often prioritized in drug discovery for their metabolic stability and target affinity.
- Piperidine and pyrrolidine derivatives are common in central nervous system (CNS) therapeutics due to their ability to cross the blood-brain barrier.
Notes on Data Limitations and Methodologies
- CAS Discrepancies: The target compound has conflicting CAS numbers (1354008-26-6 vs.
- Experimental Data : Physical properties (e.g., melting points, solubility) and bioactivity data are absent in the provided evidence, limiting deeper mechanistic comparisons.
Biological Activity
(S)-2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activities
The compound exhibits a variety of biological activities, including:
- Antimicrobial Properties : Research indicates that thiazole derivatives, including this compound, show significant antimicrobial effects against various bacteria and fungi.
- Anticancer Activity : Several studies have documented the compound's ability to inhibit cancer cell proliferation, particularly in colorectal and lung cancer cell lines.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological responses. For instance, it may inhibit certain kinases or enzymes involved in cell proliferation and survival pathways.
Case Studies
- Antibacterial Activity : A study demonstrated that thiazole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The compound was effective in inhibiting bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .
- Antifungal Activity : Another research highlighted the broad-spectrum antifungal activity of thiazole derivatives against drug-resistant Candida strains. The study reported that certain derivatives showed superior efficacy compared to traditional antifungal agents like fluconazole .
Research Findings
- Cell Viability Assays : In vitro studies using the MTT assay revealed that this compound significantly decreased the viability of Caco-2 colorectal adenocarcinoma cells by approximately 39.8% compared to untreated controls . This indicates a selective cytotoxic effect on cancer cells.
- Structure-Activity Relationship (SAR) : The anticancer activity was found to be structure-dependent, with modifications to the thiazole ring influencing efficacy. For example, substituents on the thiazole moiety were shown to enhance anticancer properties against specific cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Values |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Varies by target |
| 2-Aminobenzothiazole | Anticancer | 0.05 µM (against A549) |
| Thiazolidine derivatives | Antimicrobial | 0.02 µM (against MRSA) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-2-Amino-N-methyl-N-(1-thiazol-2-yl-ethyl)-propionamide?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including amide bond formation, alkylation, and stereoselective strategies to retain the (S)-configuration. For example, hydrogenation or reductive amination (similar to Scheme 4 in dihydroflavonol synthesis) could be adapted to construct the thiazole-ethylamine moiety . Key challenges include preserving enantiomeric purity, which may require chiral auxiliaries or asymmetric catalysis.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is optimal for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy resolves structural features like the methyl and thiazole groups. Mass spectrometry (MS) confirms molecular weight. Experimental design should optimize parameters (e.g., mobile phase, column type) to enhance resolution, as demonstrated in multiclass organic compound analysis .
Q. How can researchers ensure sample stability during prolonged experiments?
- Methodological Answer : Organic degradation during data collection (e.g., over nine hours) can skew results. Continuous cooling (4°C) minimizes thermal degradation, while inert atmospheres (N₂/Ar) prevent oxidation. Stability tests via time-course HPLC analysis are critical for validating storage protocols .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., palladium or organocatalysts) or kinetic resolution techniques can enhance stereochemical control. Post-synthesis purification via chiral stationary-phase HPLC may resolve racemic mixtures. Monitoring optical rotation and circular dichroism (CD) spectra ensures enantiomeric excess ≥99% .
Q. What experimental designs address contradictions in degradation studies of this compound?
- Methodological Answer : Contradictions in environmental persistence data may arise from variable matrix effects (e.g., wastewater composition). A factorial design testing pH, temperature, and microbial activity isolates degradation drivers. Nanocomposite membranes with adsorption-photocatalysis synergy (e.g., TiO₂-based systems) can model degradation pathways under controlled conditions .
Q. How to resolve spectral data inconsistencies in structural elucidation?
- Methodological Answer : Conflicting NMR/MS peaks may stem from tautomerism (e.g., thiazole ring proton exchange) or solvate formation. Variable-temperature NMR and deuterated solvent studies clarify dynamic processes. Density functional theory (DFT) simulations predict spectral profiles, aligning experimental and theoretical data .
Q. What strategies mitigate interference in trace-level detection within biological matrices?
- Methodological Answer : Biological samples (e.g., urine) require sample pre-treatment via dispersive liquid-liquid microextraction (DLLME) using magnetic ionic liquids (MILs). These MILs selectively extract the compound while minimizing matrix interference. Validation via spike-recovery experiments ensures detection limits ≤1 ppb .
Methodological Considerations Table
Critical Analysis of Evidence Limitations
- Sample Variability : Simplified experimental designs (e.g., limited initial samples in HSI studies) may not replicate real-world complexity. Researchers should scale sample diversity to match environmental or biological variability .
- Instrument Sensitivity : Techniques like MOMA (Mars Organic Molecule Analyzer) highlight the need for ultra-sensitive detection in trace analysis, but terrestrial applications require adapting protocols to higher-throughput systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
